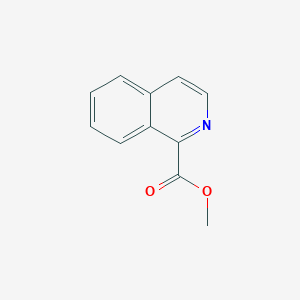

Methyl isoquinoline-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl isoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHGJDGITRCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611313 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-72-9 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Academic Significance of the Isoquinoline Nucleus

The story of the isoquinoline (B145761) nucleus is deeply rooted in the history of natural product chemistry. First isolated in 1885, this bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly captured the attention of chemists due to its presence in a vast array of plant-derived alkaloids. wikipedia.org These natural compounds, many of which possess potent pharmacological activities, have played a pivotal role in medicine for centuries. nih.govrsc.org

The academic significance of the isoquinoline nucleus stems from its prevalence in nature and the diverse biological activities exhibited by its derivatives. nih.govrsc.org Isoquinoline alkaloids, which are derived from the amino acid tyrosine, form the largest group among all alkaloids and are primarily found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. wikipedia.orgkegg.jp This structural motif is the backbone of numerous well-known drugs, including the analgesic morphine, the antitussive codeine, and the vasodilator papaverine. nih.gov The wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, has cemented the isoquinoline scaffold as a "privileged structure" in medicinal chemistry. nih.govsemanticscholar.org This designation reflects its ability to bind to multiple biological targets with high affinity, making it a recurring theme in the development of new therapeutic agents. nih.gov

The Methyl Isoquinoline 1 Carboxylate Scaffold As a Foundational Unit in Heterocyclic Chemistry

Within the broad family of isoquinoline (B145761) derivatives, Methyl isoquinoline-1-carboxylate has been recognized as a particularly valuable foundational unit, or building block, in organic synthesis. Its structure, featuring a reactive ester group at the C1 position of the isoquinoline core, provides a versatile handle for chemical modification, allowing for the construction of more complex and functionally diverse molecules. nih.gov

The strategic placement of the methyl carboxylate group facilitates a variety of chemical transformations. For instance, it can be readily converted into amides, which are crucial functional groups in many biologically active compounds. Palladium-catalyzed aminocarbonylation of 1-haloisoquinolines to produce isoquinoline-1-carboxamides is a testament to the synthetic utility of this position. semanticscholar.org Furthermore, modern catalytic methods, such as ruthenium-catalyzed C-H functionalization of phenylglycine derivatives, provide efficient routes to 3,4-disubstituted isoquinoline-1-carboxylates, highlighting the ongoing innovation in accessing this key scaffold. researchgate.net These synthetic strategies underscore the importance of the this compound framework as a versatile precursor for creating libraries of novel compounds for biological screening. nih.gov

Below is a table detailing the chemical properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₉NO₂ | nih.gov |

| Molecular Weight | 187.19 g/mol | nih.gov |

| CAS Number | 27104-72-9 | nih.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Current Research Frontiers and Emerging Paradigms for Methyl Isoquinoline 1 Carboxylate Derivatives

Innovative Synthetic Strategies Towards the this compound Core

The construction of the isoquinoline framework has been significantly advanced through the development of novel synthetic methodologies. These strategies offer improved efficiency, selectivity, and access to a diverse range of substituted isoquinoline derivatives.

Transition Metal-Catalyzed Annulation and C-H Functionalization Protocols

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives. These methods often proceed via C-H activation and annulation reactions, providing atom-economical routes to complex heterocyclic structures.

Rhodium(III)-catalyzed C-H activation and annulation of aryl amidines with diazo compounds represents a mild and oxidant-free approach to 1-aminoisoquinolines. organic-chemistry.org This method avoids the need for harsh reagents and produces only nitrogen gas and water as byproducts. organic-chemistry.org Similarly, rhodium(III)-catalyzed annulation of N-(pivaloyloxy)aryl amides with internal alkynes bearing a protected α-CF3-α-amino carboxylate framework provides access to isoquinolone-containing α-amino acid derivatives. nih.gov This redox-neutral [4+2]-annulation proceeds through a seven-membered rhodacycle intermediate. nih.gov

Cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds also furnishes 1-aminoisoquinolines under mild, oxidant-free conditions. organic-chemistry.org Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides offers another oxidant-free route to isoquinolines, where the free amine acts as a directing group. organic-chemistry.org

Palladium-catalyzed reactions have also been extensively explored. For instance, a sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation yields various substituted isoquinolines. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to afford isoquinolines in excellent yields. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Syntheses of Isoquinoline Derivatives

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rh(III) | Aryl amidines, Diazo compounds | 1-Aminoisoquinolines | Mild, oxidant-free |

| Rh(III) | N-(pivaloyloxy)aryl amides, Internal alkynes | Isoquinolone-containing α-amino acids | Redox-neutral, [4+2]-annulation |

| Co(III) | Aryl amidines, Diazo compounds | 1-Aminoisoquinolines | Mild, oxidant-free |

| Ru(II) | Primary benzylamines, Sulfoxonium ylides | Isoquinolines | Oxidant-free, amine directing group |

| Pd/Cu | o-Iodobenzaldehyde imine, Terminal acetylenes | Isoquinolines | Sequential coupling and cyclization |

| Pd | o-Bromoarylaldehydes, Terminal alkynes, NH4OAc | Substituted isoquinolines | Microwave-assisted, one-pot |

Multicomponent Reaction Approaches for Fused Isoquinoline Systems

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govorganic-chemistry.org This approach is particularly valuable for generating libraries of structurally diverse molecules for drug discovery. nih.gov

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.org The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A key step in the Ugi reaction mechanism is the Mumm rearrangement. wikipedia.org The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

These MCRs have been adapted for the synthesis of isoquinoline derivatives. For example, three-component Ugi reactions using 3,4-dihydroisoquinolines, isocyanides, and various acids furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. ingentaconnect.combenthamdirect.comresearchgate.net Subsequent hydrolysis of these amides yields the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. ingentaconnect.combenthamdirect.com

Furthermore, a copper-catalyzed domino reaction following an ammonia-Ugi-4CR has been developed to construct highly substituted isoquinolone-4-carboxylic acids. acs.org This strategy utilizes ammonia (B1221849) and 2-halobenzoic acids as key building blocks. acs.org Another innovative approach involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

Table 2: Multicomponent Reactions for the Synthesis of Isoquinoline Derivatives

| Reaction Name | Components | Product Type |

|---|---|---|

| Ugi Reaction | 3,4-Dihydroisoquinolines, Isocyanides, Acids | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides |

| Ammonia-Ugi-4CR/Cu-catalyzed domino reaction | Ammonia, 2-Halobenzoic acids, Aldehyde, Isocyanide | Polysubstituted isoquinolin-1(2H)-ones |

| Three-component reaction | Isatin, Tetrahydroisoquinoline, Terminal alkyne | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides |

Regioselective Functionalization and Alkylation Processes

The selective functionalization of the isoquinoline core is crucial for tuning its chemical and biological properties. C-H functionalization offers a direct and atom-economical approach to introduce various substituents at specific positions. thieme-connect.denih.gov

For instance, a method for the C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org This reaction proceeds without the need for pre-activation of the isoquinoline nitrogen and retains the aromaticity of the heterocyclic ring. acs.org The resulting products contain a carbonyl group that can be further manipulated. acs.org

Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org This SN2 reaction involves the reaction of a nucleophilic enolate ion with an alkyl halide. libretexts.org The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the substrate. For example, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide initially leads to S-methylation. mdpi.com Subsequent alkylation results in a mixture of O- and N-methylated products, with the O-methylated product being predominant. mdpi.com

Stereoselective Synthesis of Enantiopure Isoquinoline-1-carboxylate Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug development. Several strategies have been developed for the stereoselective synthesis of isoquinoline-1-carboxylate derivatives.

One approach involves the use of chiral catalysts. For example, an organocatalytic enantioselective (3+2) cycloaddition between enals and stable azomethine ylides, such as isoquinolinium methylides, has been developed to produce highly substituted chiral pyrroloisoquinolines with excellent diastereo- and enantioselectivities. rsc.org

Enzymes are also powerful catalysts for stereoselective transformations. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, can be catalyzed by norcoclaurine synthase (NCS) to produce optically active tetrahydroisoquinolines. mdpi.com This enzyme has shown versatility towards various aldehydes, enabling the synthesis of a range of chiral isoquinoline derivatives. mdpi.com

Another strategy involves a photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformation (DYKAT) of N-aryl isoquinolinium salts mediated by chiral organophosphites. acs.org This method allows for the synthesis of atroposelective isoquinolones with a wide range of substituents on both the N-aryl group and the isoquinoline core. acs.org

Elucidation of Reaction Mechanisms in Isoquinoline-1-carboxylate Synthesis

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic routes.

Mechanistic Studies of Cycloaddition Reactions Involving Isoquinolinium Intermediates

Cycloaddition reactions involving isoquinolinium intermediates are a powerful tool for the construction of complex, fused heterocyclic systems. Isoquinolinium ylides, which can be generated in situ from the deprotonation of N-substituted methylisoquinolinium salts, are common 1,3-dipoles in these reactions. nih.gov

The most common reaction of isoquinolinium ylides is the [3+2] cycloaddition with various dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov However, more complex cycloaddition cascades have been observed. For instance, a [3+2]–[4+2]–[3+2] cycloaddition sequence involving an isoquinolinium ylide, an aromatic aldehyde, and indan-1,3-dione has been reported to produce polycyclic compounds with ten stereogenic centers. rsc.org In this reaction, the isoquinolinium salt acts as a 1,3-dipole, an electron-rich dienophile, and an electron-deficient diene. rsc.org

Mechanistic studies have also shed light on intramolecular [3+2]-cycloadditions of azomethine ylides derived from 1,2,3,4-tetrahydroisoquinolines and aldehydes bearing a pendent dipolarophile. acs.org These reactions, which can be catalyzed by benzoic acid, proceed in a highly diastereoselective manner to form polycyclic amines. acs.org

Detailed Analysis of Metal-Catalyzed Reaction Pathways

The functionalization of the isoquinoline scaffold, particularly at the C1 position, is a key strategy in medicinal chemistry. nih.gov Metal-catalyzed reactions have emerged as powerful tools for achieving this, offering high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly prominent. These reactions allow for the introduction of a wide range of substituents onto the isoquinoline core. The general mechanism for these cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. uwindsor.cayoutube.com For instance, palladium catalysis is effective for coupling electron-deficient alkenyl carboxylates with arylboronic acids. nih.gov While this specific example doesn't directly involve this compound, the underlying principles of C-O bond activation are relevant. Two distinct mechanisms can be at play: a Pd(0)/Pd(II) catalytic cycle involving oxidative addition or a pathway with alkene carbopalladation and β-carboxyl elimination when using a Pd(II) precatalyst. nih.gov

Rhodium catalysis has also proven valuable. For example, rhodium(III)-catalyzed C-H activation enables the synthesis of substituted isoquinoline derivatives from aromatic ketoximes and alkynes. nih.gov This method involves a chelation-assisted C-H activation, alkyne insertion, reductive elimination, and subsequent cyclization and aromatization. nih.gov Furthermore, rhodium(III) catalysis has been utilized for the atroposelective C-H cyanation of 1-aryl isoquinolines, providing access to axially chiral biaryl nitriles. acs.org

Cobalt catalysis is another emerging area. A CpCo(III) catalyst has been used for the C-H and C-O coupling of quinoline (B57606) N-oxides with internal alkynes, demonstrating the utility of this metal in C-H activation strategies. researchgate.net Similarly, CpCo(III) has been employed for the highly regioselective C(sp³)–H bond alkenylation of 8-methylquinoline. acs.orgnih.gov

The following table summarizes some key metal-catalyzed reactions for the functionalization of isoquinoline and related heterocycles:

| Catalyst | Reactants | Product Type | Reference |

| Palladium | Alkenyl carboxylates, Arylboronic acids | Arylated alkenes | nih.gov |

| Rhodium(III) | Aromatic ketoximes, Alkynes | Substituted isoquinolines | nih.gov |

| Rhodium(III) | 1-Aryl isoquinolines, N-cyano-N-phenyl-p-toluenesulfonamide | Axially chiral biaryl nitriles | acs.org |

| Cobalt(III) | Quinoline N-oxides, Internal alkynes | Functionalized quinolines | researchgate.net |

| Cobalt(III) | 8-Methylquinoline, Alkynes | Alkenylated quinolines | acs.org |

Exploration of Electron-Transfer and Radical Processes

While metal-catalyzed reactions dominate the landscape of isoquinoline functionalization, electron-transfer and radical processes offer alternative and complementary synthetic strategies. These methods can provide unique reactivity patterns that are not easily accessible through traditional ionic pathways.

One example of a process involving radical intermediates is the total synthesis of (±)-O-methylandrocymbine, which utilizes a photo-Pschorr reaction of a diazotized isoquinoline derivative. rsc.org This reaction proceeds through the photolytic generation of an aryl radical, which then undergoes an intramolecular cyclization to form the desired polycyclic alkaloid.

Another relevant area is the use of iodine(V) reagents, such as Dess-Martin periodinane, which can mediate cascade cyclizations through radical pathways. While not directly demonstrated on this compound itself, these reagents have been used to synthesize a variety of polycyclic heterocycles from γ,δ-unsaturated amides. acs.org The mechanism involves the formation of an intermediate that can undergo radical cyclization.

The following table highlights examples of reactions that likely proceed through electron-transfer or radical mechanisms:

| Reaction Type | Key Reagent/Condition | Substrate Type | Product Type | Reference |

| Photo-Pschorr Reaction | Photolysis | Diazotized isoquinoline | Polycyclic alkaloid | rsc.org |

| Cascade Cyclization | Dess-Martin periodinane | γ,δ-Unsaturated amides | Polycyclic heterocycles | acs.org |

Strategic Derivatization of this compound for Advanced Molecular Architectures

Site-Selective Substitution on the Isoquinoline Ring System

The ability to selectively introduce substituents at specific positions on the isoquinoline ring is crucial for tailoring the properties of the resulting molecules. The electron-withdrawing nature of the imine nitrogen in the isoquinoline ring significantly influences the chemical shifts and reactivity of the nearby atoms. thieme-connect.de Electrophilic substitution reactions on the isoquinoline ring typically occur in the benzene (B151609) ring portion. For instance, nitration of isoquinoline with fuming nitric acid in the presence of sulfuric acid and SO₃ yields a mixture of 5-nitro- and 8-nitroisoquinolines. uomustansiriyah.edu.iq Similarly, sulfonation with oleum (B3057394) primarily gives isoquinoline-5-sulfonic acid. uomustansiriyah.edu.iq

Metal-catalyzed C-H activation provides a powerful tool for direct and site-selective functionalization. For example, rhodium(III) catalysis can be used to achieve divergent heteroaryl/aryl C-H functionalization of aromatic picolinamide (B142947) derivatives to produce isoquinoline derivatives. researchgate.net This selectivity is achieved by switching between Rh(III) and Rh(I) catalysts. researchgate.net Copper-catalyzed C-H bond amination of quinoline N-oxides has also been demonstrated, affording the desired products in good yields. researchgate.net

The following table summarizes methods for site-selective substitution on the isoquinoline ring:

| Position | Reaction Type | Reagents | Product | Reference |

| 5 and 8 | Nitration | Fuming HNO₃, H₂SO₄, SO₃ | 5-Nitro- and 8-nitroisoquinolines | uomustansiriyah.edu.iq |

| 5 | Sulfonation | Oleum | Isoquinoline-5-sulfonic acid | uomustansiriyah.edu.iq |

| Varies | C-H Functionalization | Rh(III)/Rh(I) catalysts | Substituted isoquinolines | researchgate.net |

| Varies | C-H Amination | Cu(OAc)₂, O-benzoyl hydroxylamine | Aminated quinoline N-oxides | researchgate.net |

Ester Group Manipulations and Trans-esterification Reactions

The methyl ester group of this compound is a versatile handle for further synthetic transformations. Hydrolysis of the ester to the corresponding carboxylic acid is a common and important reaction. This can be achieved under acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, and to drive it to completion, an excess of water is typically used. chemguide.co.uk Alkaline hydrolysis, using a reagent like sodium hydroxide, is generally preferred as the reaction is irreversible and the products are easier to separate. chemguide.co.uk An efficient protocol for ester hydrolysis using t-BuNH₂/MeOH/H₂O, sometimes in the presence of LiBr, has also been reported.

Transesterification, the conversion of one ester to another, is another valuable manipulation. masterorganicchemistry.com This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com Basic transesterification is often carried out using an alkoxide, while acidic transesterification can be promoted by using the desired alcohol as the solvent. masterorganicchemistry.com Scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

The following table outlines key reactions for the manipulation of the ester group:

| Reaction Type | Conditions/Reagents | Product | Reference |

| Acidic Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), heat | Isoquinoline-1-carboxylic acid | chemguide.co.uk |

| Alkaline Hydrolysis | Dilute alkali (e.g., NaOH), heat | Sodium isoquinoline-1-carboxylate | chemguide.co.uk |

| Amine-mediated Hydrolysis | t-BuNH₂/MeOH/H₂O (± LiBr) | Isoquinoline-1-carboxylic acid | |

| Basic Transesterification | Alkoxide (e.g., NaOCH₂CH₃) | Different alkyl isoquinoline-1-carboxylate | masterorganicchemistry.com |

| Acidic Transesterification | Acid catalyst, alcohol solvent | Different alkyl isoquinoline-1-carboxylate | masterorganicchemistry.com |

| Lewis Acid Catalyzed Transesterification | Sc(OTf)₃, boiling alcohol | Different alkyl isoquinoline-1-carboxylate | organic-chemistry.org |

Construction of Polycyclic and Fused Heterocyclic Frameworks

This compound and its derivatives are valuable building blocks for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures are often found in natural products and medicinally important compounds. nih.govamerigoscientific.com

One approach is through annulation reactions. For instance, rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates leads to the formation of isoquinolone derivatives. nih.gov These products can be further transformed into valuable isoquinoline derivatives. nih.gov Another strategy involves the Vilsmeier reaction of isoquinoline-1-carbonitriles with DMF to produce imidazo[5,1-a]isoquinolines in a single step. rsc.org

Multicomponent cascade reactions also provide efficient routes to fused systems. For example, selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds can be synthesized through a multicomponent cascade cyclization reaction. nih.gov The reaction of 2-haloaryloxime acetates with β-diketones, β-keto esters, or β-keto nitriles in the presence of a copper catalyst can also lead to functionalized isoquinoline derivatives and indolo[1,2-a]quinazolines. organic-chemistry.org

The following table provides examples of methods used to construct polycyclic and fused heterocyclic frameworks from isoquinoline precursors:

| Reaction Type | Key Reagents/Catalyst | Product Type | Reference |

| [4+2] Annulation | Rh(III) catalyst | Isoquinolone derivatives | nih.gov |

| Vilsmeier Reaction | DMF | Imidazo[5,1-a]isoquinolines | rsc.org |

| Multicomponent Cascade Cyclization | - | Selenated and sulfenylated imidazo[2,1-a]isoquinolines | nih.gov |

| Cascade Reaction | Copper catalyst | Functionalized indolo[1,2-a]quinazolines | organic-chemistry.org |

This compound as a Versatile Synthon in Complex Organic Synthesis

The isoquinoline framework is a privileged scaffold in medicinal chemistry and a common structural motif in natural products. nih.govamerigoscientific.com this compound, with its reactive ester group and modifiable aromatic core, serves as a highly versatile synthon for the construction of complex organic molecules.

The derivatization of the isoquinoline core, as discussed in the previous sections, allows for the introduction of various functional groups, which can then be used to build up more complex structures. For instance, the conversion of the methyl ester to a carboxylic acid allows for amide bond formation, a key reaction in the synthesis of many pharmaceuticals. The site-selective introduction of substituents on the isoquinoline ring can be used to modulate the biological activity of the final compound. ontosight.ai

The ability to construct fused heterocyclic systems from isoquinoline precursors further expands the utility of this compound as a synthon. These fused systems are often associated with a wide range of biological activities. nih.govamerigoscientific.com

Utilization as a Key Building Block for Diverse Heterocyclic Libraries

This compound and its structural relatives are foundational materials for the creation of a wide array of heterocyclic compounds. chemshuttle.comchemshuttle.comenamine.net The isoquinoline framework itself, a fusion of benzene and pyridine (B92270) rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products with significant biological activities. wikipedia.orgrsc.org Synthetic chemists leverage the reactivity of the isoquinoline core and its substituents to construct complex molecular architectures. organic-chemistry.orgacs.orgmdpi.com

The versatility of isoquinoline derivatives is evident in their use in multicomponent reactions, such as the Ugi reaction, to produce diverse libraries of substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxamides. ingentaconnect.com These reactions allow for the rapid assembly of molecules with multiple points of diversity from simple starting materials. nih.gov Furthermore, the strategic functionalization of the isoquinoline ring enables the synthesis of various fused heterocyclic systems. For example, imidazo[2,1-a]isoquinolines can be prepared through cascade cyclization reactions. nih.gov

The development of novel catalytic methods has further expanded the utility of isoquinoline building blocks. researchgate.net Transition metal-catalyzed C-H activation and annulation reactions provide efficient routes to substituted isoquinolines and isoquinolinones. mdpi.comorganic-chemistry.org These methods are often characterized by their high atom economy and regioselectivity, allowing for the precise construction of desired products. mdpi.com For instance, rhodium-catalyzed annulation of primary benzamides with diazo compounds yields isoquinolinones, releasing only nitrogen gas and water as byproducts. organic-chemistry.org

The following table showcases a selection of heterocyclic libraries derived from isoquinoline building blocks, highlighting the diversity of accessible structures.

| Isoquinoline Precursor | Reaction Type | Resulting Heterocyclic Library | Key Features |

| 3,4-Dihydroisoquinolines | Ugi Reaction | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | Multicomponent, high diversity |

| Isoquinolin-1-amine | Cascade Cyclization | Imidazo[2,1-a]isoquinolines | Fused heterocyclic system |

| N-Methoxy benzamides | Palladium-Catalyzed C-H Activation/Annulation | 3,4-Substituted hydroisoquinolones | High regioselectivity |

| Primary Benzamides | Rhodium-Catalyzed Annulation | Isoquinolinones | Redox-neutral, environmentally benign |

This table provides examples of how different isoquinoline precursors can be used to generate diverse heterocyclic libraries through various reaction types.

Implementation as a Traceless Leaving Group in Glycosylation Strategies

In a significant advancement in carbohydrate chemistry, glycosyl isoquinoline-1-carboxylate has been introduced as a novel and effective glycosyl donor. nih.govresearchgate.net This compound is benchtop stable and can be readily prepared. nih.gov The utility of this donor lies in its activation under mild and neutral conditions, promoted by the inexpensive catalyst copper(II) triflate (Cu(OTf)₂). nih.govlookchem.com

A key feature of this methodology is the "traceless" nature of the isoquinoline-1-carboxylate leaving group. nih.govresearchgate.net Upon reaction, the copper isoquinoline-1-carboxylate salt precipitates out of the reaction mixture. nih.govlookchem.com This precipitation serves two important purposes: it drives the glycosylation reaction to completion and simplifies the purification process as the leaving group byproduct can be removed by simple filtration. nih.gov

Remarkably, the precipitated copper complex also sequesters the proton generated from the acceptor alcohol, maintaining a neutral pH throughout the reaction. nih.govresearchgate.net This is a significant advantage as acidic conditions can lead to undesired side reactions and degradation of sensitive substrates.

The copper-promoted glycosylation using glycosyl isoquinoline-1-carboxylate has been shown to be orthogonal to gold-promoted glycosylation methods. nih.gov This orthogonality allows for the iterative synthesis of complex oligosaccharides from stable anomeric ester building blocks under mild conditions. nih.gov

The table below summarizes the key aspects of using isoquinoline-1-carboxylate as a traceless leaving group in glycosylation.

| Feature | Description | Significance |

| Glycosyl Donor | Glycosyl isoquinoline-1-carboxylate | Benchtop stable and readily available. nih.gov |

| Promoter | Copper(II) triflate (Cu(OTf)₂) | Inexpensive and promotes reaction under mild conditions. nih.govlookchem.com |

| Leaving Group | Isoquinoline-1-carboxylate | Precipitates as a copper salt, rendering it "traceless". nih.govresearchgate.net |

| Reaction Conditions | Neutral pH | Precipitated complex absorbs the proton from the acceptor. nih.gov |

| Orthogonality | Compatible with gold-promoted glycosylation | Enables iterative synthesis of oligosaccharides. nih.gov |

This table highlights the advantages of employing isoquinoline-1-carboxylate as a traceless leaving group in modern glycosylation strategies.

Precursors for Bioactive and Pharmaceutical Intermediates

The isoquinoline scaffold is a cornerstone in the development of bioactive compounds and pharmaceutical intermediates. rsc.org Derivatives of isoquinoline-1-carboxylic acid, including this compound, are valuable precursors in the synthesis of a wide range of biologically active molecules. ontosight.aimdpi.comdatapdf.com The inherent reactivity of the isoquinoline ring system, coupled with the ability to introduce diverse functional groups, makes it a versatile platform for drug discovery. nih.gov

For instance, substituted isoquinolin-1(2H)-ones, which can be synthesized from isoquinoline precursors, are investigated for their potential to be transformed into other important classes of compounds like indenoisoquinolines and protoberberines. nih.gov These transformations often involve sophisticated catalytic systems that enable precise control over the molecular architecture. nih.gov

The synthesis of isoquinoline derivatives as pharmaceutical intermediates often involves multi-step sequences. For example, the preparation of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester, a key intermediate, has been documented in patent literature. google.com Furthermore, the conversion of nitriles to carboxylic acids and subsequently to esters is a common strategy in the synthesis of isoquinoline-based compounds. datapdf.comacs.org

Research has also focused on the development of efficient methods for the synthesis of functionalized isoquinolines. acs.orgharvard.eduacs.org These methods include transition metal-catalyzed reactions that allow for the introduction of various substituents onto the isoquinoline core. mdpi.comresearchgate.net The resulting substituted isoquinolines can then be further elaborated to access a wide range of potential drug candidates. rsc.org

The following table presents examples of bioactive and pharmaceutical intermediates derived from isoquinoline precursors.

| Isoquinoline Precursor | Transformation | Resulting Intermediate/Scaffold | Potential Application/Significance |

| This compound | Hydrolysis, further modification | Substituted isoquinoline-1-carboxylic acids | Building blocks for various bioactive molecules. datapdf.com |

| Isoquinoline derivatives | Catalytic C-H activation/annulation | Substituted isoquinolin-1(2H)-ones | Precursors to indenoisoquinolines and protoberberines. nih.gov |

| Substituted isoquinolines | Multi-step synthesis | 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester | Key pharmaceutical intermediate. google.com |

| 1-Aryl isoquinolines | Rhodium-catalyzed C-H cyanation | Axially chiral 1-aryl isoquinoline nitriles | Precursors to chiral amides and esters. acs.org |

This table illustrates the role of isoquinoline precursors in the synthesis of valuable intermediates for the pharmaceutical industry.

In Vitro Biological Activity Screening and Evaluation

The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds that exhibit a wide range of pharmacological activities. semanticscholar.orgnih.gov Modifications to the isoquinoline core, including the introduction of a methyl carboxylate group at the C-1 position, have led to the development of analogs with diverse therapeutic potential. This section details the in vitro biological screening and evaluation of this compound and its related analogs across various pharmacological domains.

Enzyme Inhibitory Kinetics and Selectivity Studies

Analogs of this compound have been extensively studied as inhibitors of various enzymes, demonstrating the versatility of the isoquinoline scaffold in targeting specific enzymatic activities.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, structurally related to this compound, have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govtandfonline.com These compounds were designed to mimic the nicotinamide (B372718) moiety of NAD+, competing for the NAD+-binding site of PARP1. nih.gov Initial screenings revealed that many of these derivatives exhibit inhibitory activity against PARP1, with some showing selectivity towards PARP2. For instance, dihydroisoquinolone 1a was reported to have PARP1/PARP2 IC50 values of 13/0.8 µM, respectively, while isoquinolone 1b showed even greater selectivity for PARP2 with IC50 values of 9.0/0.15 µM. nih.gov Further structure-activity relationship (SAR) studies on 3-oxoisoindoline-4-carboxamides, another related class, indicated that a secondary or tertiary amine at the lactam nitrogen is crucial for cellular potency against PARP-1. researchgate.net

Monoamine Oxidase (MAO) Inhibition: Various isoquinoline derivatives have been evaluated as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B). nih.govnih.gov N-methylisoquinolinium ions were found to be the most active MAO-A inhibitors, with N-methyl-6-methoxyisoquinolinium ion being a potent and competitive inhibitor (IC50 = 0.81 µM). nih.gov Studies on simple isoquinoline alkaloids showed that 3,4-dihydro-isoquinolines were the most potent inhibitors of MAO-A, with Ki values ranging from 2-130 µM. nih.gov In contrast, only a few of these compounds significantly inhibited MAO-B, highlighting a degree of selectivity. nih.gov For example, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate, a quinoline analog, selectively inhibited MAO-B with an IC50 value of 13.7 μM. bohrium.com

Kinase Inhibition: The quinoline and isoquinoline scaffolds are recognized as important pharmacophores in the development of kinase inhibitors. nih.govekb.eg Certain quinoline-4-carboxamide derivatives have shown potent inhibitory activity against VEGFR-2. nih.gov Lamellarin N, a pyrrolo[2,1-a]isoquinoline alkaloid, and its analogs have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), with one analog displaying an IC50 of 31.8 nM against a drug-resistant mutant. rsc.org

Other Enzyme Inhibition: Isoquinoline and its close analog, quinoline, have been shown to selectively induce phase II drug-metabolizing enzymes. nih.gov Isoquinoline treatment in rats led to a 1.4- to 1.8-fold increase in UDP-glucuronosyltransferase activities towards certain substrates and a 2-fold increase in NAD(P)H quinone oxidoreductase activity. nih.gov

| Compound Class | Target Enzyme | Key Findings | Citations |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/PARP2 | Exhibited inhibitory activity, with some compounds showing selectivity for PARP2. | nih.govtandfonline.com |

| N-methylisoquinolinium ions | MAO-A | Potent and competitive inhibition, with N-methyl-6-methoxyisoquinolinium ion having an IC50 of 0.81 µM. | nih.gov |

| 3,4-Dihydro-isoquinolines | MAO-A | Most potent class of inhibitors tested against MAO-A (Ki = 2-130 µM). | nih.gov |

| Pyrrolo[2,1-a]isoquinoline alkaloids | EGFR | Lamellarin N analog showed an IC50 of 31.8 nM against a resistant EGFR mutant. | rsc.org |

| Quinoline/Isoquinoline | Phase II Enzymes | Induced UDP-glucuronosyltransferase and NAD(P)H quinone oxidoreductase activities. | nih.gov |

Antimicrobial and Antifungal Efficacy Assessments

The isoquinoline core is a key feature in many compounds with antimicrobial and antifungal properties. semanticscholar.org

A series of N2-arylidene-substituted 3-carbazoyl-isoquinolines were synthesized and tested for their in vitro antibacterial and antifungal activities. nih.gov One of the most effective compounds in this series was 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine (B178648), which demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/ml against several strains of S. aureus and also exhibited moderate antifungal activity. nih.gov

Another study focused on a new class of alkynyl isoquinoline compounds, which showed strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two representative compounds, HSN584 and HSN739, displayed moderate antibacterial activity (MIC range = 4–16 µg/mL) against clinically important Gram-positive bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Enterococcus faecium. nih.gov Structure-activity relationship studies revealed that both the isoquinoline and phenyl moieties were crucial for antibacterial activity. nih.gov

Furthermore, a series of tricyclic isoquinoline derivatives were synthesized and evaluated. mdpi.com Two compounds, 8d and 8f, showed antibacterial properties against some Gram-positive pathogens, with MIC values of 16 µg/mL and 32 µg/mL against S. aureus, respectively. mdpi.com

| Compound Class | Organism(s) | Key Findings (MIC values) | Citations |

| N2-arylidene-substituted 3-carbazoyl-isoquinolines | S. aureus | 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine showed an MIC of 0.78 µg/ml. | nih.gov |

| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria | MIC range of 4–16 µg/mL against S. epidermidis, L. monocytogenes, S. pneumoniae, E. faecalis, E. faecium. | nih.gov |

| Tricyclic isoquinolines (8d, 8f) | S. aureus | Compound 8d: 16 µg/mL; Compound 8f: 32 µg/mL. | mdpi.com |

Anticancer and Cytotoxicity Mechanistic Evaluations

The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting cytotoxicity through various mechanisms. researchgate.net

Several lamellarin derivatives, which are based on a pyrrolo[2,1-a]isoquinoline scaffold, have shown significant cytotoxicity against a range of cancer cell lines, with IC50 values in the submicromolar range. rsc.org Lamellarins D, K, and M are particularly potent and are considered promising lead compounds for cancer therapy due to their potent inhibition of Topoisomerase I. rsc.org Lamellarin D, for example, stabilizes the DNA-Topo-I complex, leading to DNA damage and apoptosis. rsc.org

A class of isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) has also been investigated for antiproliferative activity. nih.gov The lead compound, HCT-13, was highly potent against a panel of pancreatic, small cell lung carcinoma, prostate cancer, and leukemia models, with IC50 values in the low-to-mid nanomolar range. nih.gov Its mechanism of action was found to be as a copper ionophore, requiring copper to exert its cytotoxic effects. nih.gov

In a study of 3-aminoisoquinolin-1(2H)-one derivatives, a new lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was identified that effectively prevents tumor cell growth with an average GI50 of -5.18 (log Molar). univ.kiev.ua Furthermore, certain 4-oxoquinoline-3-carboxamide derivatives, which are structurally related to isoquinolines, exhibited significant cytotoxic activity against gastric cancer cell lines while being inactive against normal cell lines. nih.govresearchgate.net The proposed mechanism of action for some of these oxoquinolines is the inhibition of mammalian topoisomerase II. nih.gov

| Compound Class | Cancer Cell Line(s) | Mechanism of Action / Key Findings (IC50/GI50) | Citations |

| Lamellarin derivatives (D, K, M) | Various | Topoisomerase I inhibition; IC50 values in the nanomolar range (38–110 nM). | rsc.org |

| Isoquinoline-based HCTs (HCT-13) | Pancreatic, SCLC, Prostate, Leukemia | Copper ionophore; Low-to-mid nanomolar IC50 values. | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | 60 human tumor cell lines | Growth inhibition; Average log GI50 = -5.18. | univ.kiev.ua |

| 4-Oxoquinoline-3-carboxamide derivatives | Gastric cancer | Potential Topoisomerase II inhibition; Selective cytotoxicity against cancer cells. | nih.govresearchgate.net |

Anti-inflammatory, Analgesic, and Antipyretic Properties

Isoquinoline derivatives have demonstrated significant potential as anti-inflammatory agents. semanticscholar.org

A study of novel isoquinoline-1-carboxamides found that several compounds potently suppressed the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-treated microglial cells. nih.govresearchgate.net The lead compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101), attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Its anti-inflammatory effects were mediated through the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov

The anti-inflammatory activity of quinoline derivatives, which are structurally similar to isoquinolines, is often attributed to the inhibition of cyclooxygenases (COXs). researchgate.net A series of 4-carboxyl quinoline derivatives were designed as selective COX-2 inhibitors. researchgate.net One compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e), was identified as a potent and highly selective COX-2 inhibitor with a COX-2 IC50 of 0.043 µM and a selectivity index greater than 513, making it more potent than the reference drug celecoxib. researchgate.net Molecular modeling suggested that the carboxyl group can interact with Arg120 in the COX-2 binding site. researchgate.net

Furthermore, PARP inhibitors, including those with an isoquinoline core, have been shown to be useful in treating inflammatory diseases. google.com

| Compound Class | Mechanism of Action | Key Findings | Citations |

| Isoquinoline-1-carboxamides (HSR1101) | Inhibition of MAPKs/NF-κB pathway | Suppressed production of IL-6, TNF-α, NO; Attenuated iNOS and COX-2 expression. | nih.govresearchgate.net |

| 4-Carboxyl quinoline derivatives | Selective COX-2 inhibition | Compound 9e showed a COX-2 IC50 of 0.043 µM and a selectivity index >513. | researchgate.net |

| Thieno[2,3-c]isoquinolines | PARP inhibition | Potent inhibitory activity in models of inflammation. | google.com |

Antimalarial Drug Discovery and Development

The quinoline and isoquinoline ring systems are fundamental scaffolds in many antimalarial drugs. nih.gov

A novel series of 4-cyano-3-methylisoquinoline (B179422) inhibitors were synthesized and evaluated for their activity against Plasmodium falciparum. nih.govrsc.orgresearchgate.net Many of these compounds potently inhibited the growth of both chloroquine-sensitive (3D7) and resistant (W2) strains of P. falciparum with low micromolar activity. researchgate.net While initially designed to target parasite protein kinase A (PfPKA), biochemical evaluations showed minimal activity against this enzyme, suggesting they likely have another target crucial for parasite cytokinesis and invasion. nih.govrsc.orgresearchgate.net Further studies on an optimized compound from this class, MB14, which had an EC50 of 1.5 μM, suggested it targets PfATP4. researchgate.net

Another series of quinoline-4-carboxamide derivatives were identified from a phenotypic screen against the blood stage of P. falciparum (3D7). acs.org The initial screening hit had an EC50 of 120 nM. Optimization led to molecules with low nanomolar in vitro potency. Structure-activity relationship studies highlighted the importance of the amide NH for activity, as capping it with a methyl group resulted in an 87-fold decrease in potency. acs.org

| Compound Class | Plasmodium Strain(s) | Key Findings (EC50/IC50) | Citations |

| 4-Cyano-3-methylisoquinolines | P. falciparum (3D7, W2) | Low micromolar activity; MB14 had an EC50 of 1.5 μM. | nih.govrsc.orgresearchgate.net |

| Quinoline-4-carboxamides | P. falciparum (3D7) | Initial hit EC50 = 120 nM; optimized compounds showed low nanomolar potency. | acs.org |

Exploration of Neuroprotective and Central Nervous System Effects

Isoquinoline alkaloids and their derivatives have been investigated for their neuroprotective properties and effects on the central nervous system. nih.govresearchgate.net

One study synthesized and assayed various 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) analogs for their neuroprotective activity in SH-SY5Y cells. nih.gov It was found that hydroxy-1MeTIQ derivatives exhibited greater neuroprotective efficacy than the parent compound, suggesting potential for the treatment of conditions like Parkinson's disease. nih.gov

The anti-inflammatory activities of isoquinoline-1-carboxamide derivatives in microglial cells also point towards a neuroprotective role, as neuroinflammation is a key factor in many neurodegenerative disorders. nih.gov The compound HSR1101 was found to suppress LPS-induced inflammation and cell migration in BV2 microglial cells, suggesting it could have beneficial effects in various neurodegenerative diseases associated with microglial activation. nih.gov

Furthermore, PARP inhibitors with an isoquinoline-related thieno[2,3-c]isoquinoline structure have shown potent neuroprotective activity. google.com One such compound was found to be extremely potent in reducing post-ischemic neuronal death, with an IC50 of approximately 3 micromolar. google.com

In the context of enzyme inhibition relevant to neurodegeneration, various isoquinoline derivatives have been shown to inhibit monoamine oxidase (MAO), and some quinoline derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and catechol-O-methyltransferase (COMT), all of which are targets in neurodegenerative disease therapy. nih.govnih.govmdpi.com

| Compound Class | Model/Target | Key Findings | Citations |

| Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinolines | SH-SY5Y cells | Exhibited greater neuroprotective efficacy than the parent compound. | nih.gov |

| Isoquinoline-1-carboxamides (HSR1101) | BV2 microglial cells | Suppressed LPS-induced inflammation and cell migration, indicating potential for neurodegenerative diseases. | nih.gov |

| Thieno[2,3-c]isoquinolines | Ischemia model | Potent reduction of post-ischemic neuronal death (IC50 ≈ 3 µM). | google.com |

| Isoquinoline/Quinoline derivatives | MAO, AChE, COMT | Inhibition of enzymes relevant to neurodegenerative diseases. | nih.govnih.govmdpi.com |

Antiviral Activity and Replication Inhibition Studies

While direct antiviral studies on this compound are not extensively documented in publicly available research, investigations into its close analogs, particularly isoquinolone and isoquinoline-1-carboxylic acid derivatives, have revealed promising antiviral potential against a range of viruses.

One study identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov However, this initial hit displayed significant cytotoxicity. Subsequent chemical modifications led to the discovery of a derivative with reduced toxicity (50% cytotoxic concentration, CC₅₀ > 300 µM) while maintaining antiviral activity (EC₅₀ values between 9.9 and 18.5 µM). nih.gov Time-of-addition experiments with the initial hit compound suggested that it targets the viral genome replication step rather than viral entry. nih.gov Further supporting this, the compound was shown to suppress the expression of viral proteins and reduce the number of viral progeny. nih.gov

A review of isoquinoline alkaloids highlighted a synthetic compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, which demonstrated potent inhibitory activity against the Human Immunodeficiency Virus (HIV). mdpi.com This finding underscores the potential of the isoquinoline-carboxylate scaffold in anti-HIV drug discovery.

Furthermore, a series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives, which are structurally related to this compound, were synthesized and evaluated for their anti-coronavirus activity. researchgate.net Two compounds, trans-1 and trans-2, effectively suppressed the replication of authentic SARS-CoV-2 in Vero E6 cells. researchgate.net Compound trans-1, in particular, showed a half-maximal effective concentration (EC₅₀) of 3.15 μM and a selectivity index (SI) greater than 63.49. researchgate.net Time-of-addition assays indicated that the mechanism of action for trans-1 involves the inhibition of post-entry viral replication. researchgate.net

The antiviral potential of isoquinoline alkaloids has also been observed against the Parainfluenza-3 virus (PI-3), with selective inhibition demonstrated by various alkaloids. researchgate.net However, these same compounds were found to be inactive against Herpes Simplex Virus (HSV). researchgate.net

Table 1: Antiviral Activity of Selected Isoquinoline Analogs

| Compound/Analog Class | Virus | Activity Metric | Value | Reference |

| Isoquinolone Derivative (Hit 1) | Influenza A/B | EC₅₀ | 0.2 - 0.6 µM | nih.gov |

| Isoquinolone Derivative (Optimized) | Influenza A/B | EC₅₀ | 9.9 - 18.5 µM | nih.gov |

| Ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate | HIV | - | Potent Inhibition | mdpi.com |

| trans-1 (Tetrahydroisoquinoline derivative) | SARS-CoV-2 | EC₅₀ | 3.15 µM | researchgate.net |

| trans-2 (Tetrahydroisoquinoline derivative) | SARS-CoV-2 | - | Effective Suppression | researchgate.net |

| Various Isoquinoline Alkaloids | Parainfluenza-3 (PI-3) | - | Selective Inhibition | researchgate.net |

| Various Isoquinoline Alkaloids | Herpes Simplex Virus (HSV) | - | Inactive | researchgate.net |

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of isoquinoline derivatives is intricately linked to their structural features. Understanding these relationships is crucial for the rational design of more potent and selective antiviral agents.

While a specific pharmacophore model for antiviral this compound analogs has not been explicitly defined, studies on related compounds provide valuable insights. For a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids acting as AKR1C3 inhibitors, 3D-QSAR studies highlighted the importance of the spatial arrangement of substituents for biological activity. nih.gov Analysis of the contour maps from these studies can help identify key pharmacophoric features, such as regions where steric bulk is favored or disfavored and where electrostatic interactions are critical.

Quantitative Structure-Activity Relationship (QSAR) studies on isoquinoline and quinoline derivatives have demonstrated the importance of various physicochemical properties in determining their biological response. For a series of pyrimido-isoquinolin-quinones with antibacterial activity, 3D-QSAR models (CoMFA and CoMSIA) were developed. nih.gov These models indicated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key determinants of their antibacterial potency. nih.gov Such computational approaches can be instrumental in predicting the activity of novel analogs and guiding synthetic efforts.

In a study of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, the use of docked conformations for alignment in 3D-QSAR analysis led to the development of robust CoMFA and CoMSIA models. nih.gov This underscores the importance of considering the likely binding mode of the ligands when developing QSAR models.

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets. While specific studies on the stereochemistry of this compound's antiviral activity are lacking, research on related heterocyclic systems provides compelling evidence for its importance. For instance, in a series of isoquinoline-tethered quinazoline (B50416) derivatives designed as HER2 inhibitors, the specific stereoisomers can significantly influence binding affinity and cellular activity. researchgate.net The chiral separation and individual testing of enantiomers are therefore critical steps in the pharmacological evaluation of chiral isoquinoline-1-carboxylate analogs to identify the more active stereoisomer.

Mechanistic Elucidation of Biological Action at the Molecular and Cellular Level

Unraveling the precise molecular and cellular mechanisms by which a compound exerts its biological effect is a cornerstone of drug discovery.

While the specific protein target of this compound in a viral context has not been definitively identified, studies on its analogs offer significant clues. Research on an antiviral isoquinolone compound strongly suggests that its mechanism of action involves the inhibition of the influenza viral polymerase activity. nih.gov This was deduced from experiments showing that the compound suppresses viral RNA replication and transcription. nih.gov

In the broader context of drug discovery, various methods are employed for target identification. These include affinity-based pull-down assays and label-free methods. Affinity-based approaches often involve immobilizing a derivative of the small molecule on a solid support to capture its binding partners from cell lysates. Label-free methods, on the other hand, might assess changes in protein stability upon ligand binding. Computational approaches, such as molecular docking and virtual screening, can also predict potential protein targets by simulating the interaction between the small molecule and a library of known protein structures. For isoquinoline derivatives, in silico studies have been used to predict their interaction with various enzymes, providing a rational basis for further experimental validation. nih.gov

Enzymatic Reaction Mechanism Interruption by Isoquinoline-1-carboxylate Derivatives

Isoquinoline-1-carboxylate derivatives have emerged as a significant class of compounds with the ability to interrupt various enzymatic reaction mechanisms, playing a crucial role in the development of novel therapeutic agents. Their inhibitory activity has been observed against a range of enzymes, including but not limited to Poly(ADP-ribose) Polymerase (PARP), various protein kinases, and alkaline phosphatases.

The primary mechanism by which many of these derivatives function is through competitive inhibition, where they vie with the natural substrate for binding to the enzyme's active site. For instance, in the case of PARP enzymes, which are critical for DNA repair, isoquinoline-based inhibitors are often designed to mimic the nicotinamide moiety of the NAD+ substrate. tandfonline.com This mimicry allows them to occupy the NAD+-binding site, thereby blocking the synthesis of poly(ADP-ribose) (PAR) chains, a process essential for signaling and recruiting other DNA repair proteins to the site of damage. tandfonline.comnih.govnih.gov The inhibition of PARP-1 by these compounds can lead to an accumulation of single-strand breaks, which, during replication, can be converted into more lethal double-strand breaks. youtube.com In cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this enzymatic interruption can be synthetically lethal, leading to targeted cancer cell death. tandfonline.commdpi.com

The interaction between the isoquinoline-1-carboxylate scaffold and the enzyme's active site is often stabilized by a network of hydrogen bonds and nonpolar interactions with key amino acid residues. nih.gov For example, in PARP-1, residues such as Gly863, Ala898, Ser904, and Tyr907 have been identified as crucial for the binding of some inhibitors. nih.gov The specific substitutions on the isoquinoline ring system can significantly influence the binding affinity and selectivity of the inhibitor for different enzyme isoforms.

Beyond PARP, isoquinoline derivatives have demonstrated inhibitory activity against protein kinases by targeting the ATP-binding site, a common strategy for kinase inhibitors. thermofisher.com Furthermore, studies on other enzymes like alkaline phosphatase have shown that quinoline-based iminothiazolines, structurally related to isoquinolines, can exhibit potent inhibitory effects, suggesting a broader applicability of this scaffold in enzyme inhibition. semanticscholar.org The interruption of enzymatic reactions by isoquinoline-1-carboxylate derivatives is a key aspect of their pharmacological profile, driving their investigation for various therapeutic applications.

Modulation of Signal Transduction Pathways and Cellular Processes

The therapeutic potential of isoquinoline-1-carboxylate analogs extends to their ability to modulate critical signal transduction pathways and cellular processes, which are often dysregulated in disease states. These compounds have been shown to influence pathways involved in inflammation, cell proliferation, apoptosis, and cell migration.

One of the key pathways modulated by isoquinoline-1-carboxylate derivatives is the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathway. For example, certain N-(2-hydroxyphenyl) isoquinoline-1-carboxamide derivatives have been found to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in microglial cells. nih.gov They achieve this by inhibiting the phosphorylation of MAPKs such as extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov The inhibition of these upstream kinases subsequently prevents the nuclear translocation of NF-κB, a transcription factor that plays a central role in the inflammatory response. nih.govresearchgate.net This modulation of the MAPK/NF-κB pathway highlights the anti-inflammatory potential of these compounds.

In the context of cancer, isoquinoline derivatives can impact cell survival and proliferation by interfering with pathways such as the Raf/MEK/ERK signaling system. thermofisher.com Furthermore, their ability to inhibit enzymes like PARP has direct consequences on cellular processes like DNA repair and apoptosis. researchgate.net By preventing the repair of DNA single-strand breaks, these compounds can lead to the accumulation of DNA damage and trigger programmed cell death, particularly in cancer cells with existing DNA repair deficiencies. nih.gov Some isoquinoline derivatives have also been shown to induce apoptosis by downregulating inhibitor of apoptosis proteins (IAPs). researchgate.net

The modulation of cellular processes also includes the inhibition of cell migration. The same isoquinoline-1-carboxamide derivatives that inhibit the MAPK/NF-κB pathway have also been observed to inhibit LPS-induced cell migration in microglial cells. nih.gov This effect is significant as microglial migration is a key component of the neuroinflammatory response in various neurodegenerative diseases.

Moreover, some isoquinoline derivatives have been found to interact with other signaling pathways, such as those mediated by muscarinic receptors. For instance, in the periaqueductal gray area of the brain, muscarinic receptor activation can lead to the inhibition of synaptic transmission, a process that can be modulated by compounds acting on these receptors. nih.gov This indicates the broad spectrum of signaling pathways that can be influenced by the isoquinoline scaffold.

In Vitro and In Silico Metabolic Stability Assessments

Hepatic Microsomal and Hepatocyte Incubation Assays for Metabolic Clearance

Hepatic Microsomal Stability Assays:

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, primarily NADPH. evotec.comnih.gov The disappearance of the parent compound over time is monitored, typically by LC-MS/MS analysis. evotec.com

The data from these assays are used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint). A typical experimental setup is outlined in the table below:

| Parameter | Condition | Rationale |

| Test System | Pooled Liver Microsomes (Human, Rat, Mouse) | Contains major Phase I enzymes (CYPs). evotec.com |

| Test Compound Concentration | Typically 1 µM | A standard concentration to assess metabolism. nih.gov |

| Microsomal Protein Concentration | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover. nih.gov |

| Cofactor | NADPH (typically 1 mM) | Essential for CYP enzyme activity. nih.gov |

| Incubation Time Points | 0, 5, 15, 30, 45 minutes | To monitor the rate of compound depletion. evotec.com |

| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the parent compound. evotec.com |

Studies on related isoquinoline derivatives have demonstrated the utility of this assay. For instance, some isoquinoline-tethered quinazoline derivatives showed poor metabolic stability in human and mouse liver microsomes, while others, through rational design, exhibited good stability. nih.gov A study on 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) showed that hepatic microsomes could inactivate the compound, reducing its inhibitory effect on ribonucleotide reductase. nih.gov

Hepatocyte Incubation Assays:

Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. thermofisher.comcreative-bioarray.com Therefore, hepatocyte assays provide a more comprehensive assessment of metabolic clearance, encompassing both oxidative and conjugative metabolic pathways. youtube.com In this assay, cryopreserved or fresh hepatocytes are incubated in suspension with the test compound. thermofisher.com

The experimental parameters are similar to microsomal assays but with whole cells instead of subcellular fractions:

| Parameter | Condition | Rationale |

| Test System | Pooled Cryopreserved Hepatocytes (Human, Rat, etc.) | Contains both Phase I and Phase II enzymes and transporters. creative-bioarray.com |

| Cell Density | Typically 0.5 - 1 x 10^6 viable cells/mL | A standard cell concentration for the assay. thermofisher.com |

| Incubation Time Points | 0, 15, 30, 60, 120 minutes | To determine the rate of metabolic clearance. creative-bioarray.com |

| Analysis Method | LC-MS/MS | To quantify the remaining parent compound. creative-bioarray.com |

Data from hepatocyte assays on isoquinoline derivatives have shown variable clearance rates. For example, the intrinsic clearance of one isoquinoline derivative was found to be 20.9, 116, and 140 μL/min/10^6 cells in human, mouse, and rat hepatocytes, respectively, indicating significant interspecies differences. nih.gov

Prediction and Scaling of In Vivo Hepatic Intrinsic Clearance

A primary goal of in vitro metabolic stability studies is to predict the in vivo hepatic clearance (CLh) of a drug candidate. This is achieved through a process of in vitro-in vivo extrapolation (IVIVE). nih.gov The intrinsic clearance (CLint) values obtained from microsomal or hepatocyte assays are scaled up to predict the clearance at the whole organ level.

The scaling process involves using physiological parameters such as liver blood flow, liver weight, and the amount of microsomal protein per gram of liver or the number of hepatocytes per gram of liver. nih.gov The well-stirred model is a commonly used mathematical model to relate in vitro CLint to in vivo CLh. nih.gov

Scaling from Microsomal CLint:

In vivo CLint (scaled) = In vitro CLint (μL/min/mg protein) * (mg microsomal protein/g liver) * (g liver weight/kg body weight)

Scaling from Hepatocyte CLint:

In vivo CLint (scaled) = In vitro CLint (μL/min/10^6 cells) * (10^6 hepatocytes/g liver) * (g liver weight/kg body weight)

Once the in vivo CLint is estimated, the hepatic clearance (CLh) can be predicted using models like the well-stirred model:

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where:

Qh is the hepatic blood flow.

fu is the fraction of unbound drug in the plasma.

It is important to note that predictions of hepatic clearance from in vitro data can sometimes result in underprediction. nih.gov This can be due to several factors, including the involvement of extrahepatic metabolism, active transport processes not fully accounted for in the in vitro systems, and differences in plasma protein binding between the in vitro and in vivo environments. evotec.comnih.gov For instance, studies have shown that for some compounds, the predicted hepatic clearance was significantly lower than the observed in vivo clearance. nih.gov

For isoquinoline derivatives, the predicted in vivo hepatic clearance of one compound from human liver microsomal and hepatocyte incubations was 3.51 and 4.65 mL/min/kg, respectively. nih.gov These predictions are crucial for estimating the potential in vivo behavior of new chemical entities like this compound analogs and for guiding dose selection for further preclinical and clinical studies.

Rational Design Principles for Enhancing Metabolic Stability

A key objective in drug discovery is to optimize the metabolic stability of lead compounds to improve their pharmacokinetic properties, such as oral bioavailability and half-life. researchgate.net Rational design strategies are employed to modify the chemical structure of a molecule to block or reduce its susceptibility to metabolic enzymes. manchester.ac.uk

The process typically begins with identifying the "metabolic soft spots" in a molecule, which are the sites most prone to enzymatic attack. This is often achieved through metabolite identification studies following incubation with liver microsomes or hepatocytes. researchgate.net Once these labile positions are known, medicinal chemists can apply several strategies to enhance metabolic stability:

Blocking Metabolic Sites: Introducing sterically bulky groups or atoms that are resistant to metabolism near the labile site can hinder enzyme access. For example, the introduction of a t-butyl group can sterically shield a nearby metabolic hotspot. manchester.ac.uk

Replacing Labile Groups: A functional group that is easily metabolized can be replaced with a more stable isostere. For instance, a metabolically vulnerable methyl group might be replaced with a trifluoromethyl group.

Modifying Electronic Properties: The introduction of electron-withdrawing groups, such as fluorine, can decrease the electron density at a particular site, making it less susceptible to oxidative metabolism by CYP enzymes. manchester.ac.uk

These principles have been successfully applied to isoquinoline and quinoline-based compounds. In the development of antimalarials, for example, the introduction of fluorine atoms or the inversion of oxidizable functional groups has been used to enhance metabolic stability and improve in vivo efficacy. manchester.ac.ukresearchgate.net Similarly, in a series of isoquinoline-tethered quinazoline derivatives developed as HER2 inhibitors, bioisosteric replacement of a quinoline moiety with an isoquinoline led to analogs with improved microsomal stability. nih.gov One particular derivative, 14f , demonstrated good metabolic stability in both human and mouse liver microsomes, highlighting the success of these rational design approaches. nih.gov

The table below summarizes some of the metabolically stable derivatives from a study on HER2 inhibitors, demonstrating the impact of structural modifications.

| Compound | Structure | % Remaining after 30 min in Human Liver Microsomes | % Remaining after 30 min in Mouse Liver Microsomes |

| 14f | (Structure not shown) | 85 | 75 |

| Lapatinib | (Reference drug) | 60 | 45 |

Data adapted from a study on isoquinoline-tethered quinazoline derivatives. nih.gov

By applying these rational design principles, it is possible to systematically improve the metabolic stability of this compound analogs, thereby enhancing their potential as drug candidates.

Computational Chemistry and Molecular Modeling for the Understanding of Methyl Isoquinoline 1 Carboxylate Systems

Quantum Chemical Investigations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a robust framework for examining the intrinsic properties of molecular systems. DFT calculations balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like isoquinoline (B145761) derivatives. utq.edu.iqresearchgate.net

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. utq.edu.iq For isoquinoline and quinoline (B57606) derivatives, DFT calculations have been successfully used to predict structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

In a study on related quinoline derivatives, phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations were performed to optimize their geometries. mdpi.com The calculations showed how intermolecular forces in the crystal lattice can cause deviations from the lowest-energy conformation of an isolated molecule. For example, after DFT geometry optimization for phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings decreased significantly compared to the crystal structure, indicating a more planar conformation in the gas phase. mdpi.com Similarly, for methyl isoquinoline-1-carboxylate, DFT would be expected to accurately predict the planarity of the isoquinoline ring system and the orientation of the methyl carboxylate group relative to the ring.

Table 1: Selected Optimized Geometric Parameters for a Related Quinoline Derivative (Phenyl Quinoline-2-Carboxylate) from DFT Calculations Note: This data is for a related compound and illustrates the type of information obtained from geometric optimization.

| Parameter | Bond Length (Å) / Angle (°) |

| C1-O1 | 1.359 |

| C1-O2 | 1.208 |

| C1-C2 | 1.493 |

| O1-C1-O2 | 123.5 |

| O1-C1-C2 | 111.4 |

| O2-C1-C2 | 125.1 |

| Data sourced from a DFT study on phenyl quinoline-2-carboxylate. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

In computational studies of designed isoquinoline-based derivatives, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov For a reference isoquinoline compound (MPBIR), the calculated HOMO, LUMO, and energy gap values were -5.762 eV, -1.938 eV, and 3.824 eV, respectively. nih.gov Introducing different electron-withdrawing groups led to variations in these values, demonstrating how structural modifications can tune the electronic properties. nih.gov For this compound, FMO analysis would similarly pinpoint the distribution of these key orbitals, with the HOMO likely localized on the electron-rich isoquinoline ring and the LUMO distributed across the π-conjugated system, including the carboxylate group.

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This analysis helps in understanding the photophysical properties of the compounds. nih.gov

Table 2: FMO Data for Designed Isoquinoline-Based Derivatives Note: This data illustrates typical values obtained for isoquinoline systems.

| Compound ID | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) |

| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID2 | -5.859 | -2.096 | 3.763 |

| MPBID4 | -6.225 | -3.146 | 3.079 |

| Data sourced from a DFT study on designed isoquinoline derivatives. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wuxiapptec.comresearchgate.net The MEP surface plots electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential around the nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester group, identifying them as the primary sites for interactions with electrophiles or hydrogen bond donors. nih.gov Conversely, positive potential would be concentrated around the hydrogen atoms of the aromatic ring, indicating these as sites susceptible to nucleophilic attack. wuxiapptec.com This predictive capability is crucial for understanding reaction mechanisms and intermolecular interactions. wuxiapptec.com